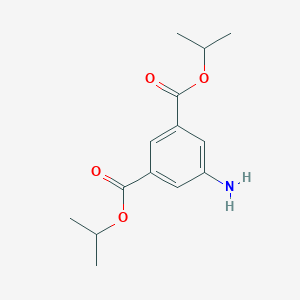

Diisopropyl 5-aminoisophthalate

Description

Properties

IUPAC Name |

dipropan-2-yl 5-aminobenzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-8(2)18-13(16)10-5-11(7-12(15)6-10)14(17)19-9(3)4/h5-9H,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKPWDCVTVYVOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC(=CC(=C1)N)C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diisopropyl 5-aminoisophthalate can be synthesized through various synthetic routes. One common method involves the esterification of 5-aminoisophthalic acid with isopropanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification. The resulting product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of diisopropyl 5-aminoisophthalate may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the production of high-purity diisopropyl 5-aminoisophthalate .

Chemical Reactions Analysis

Types of Reactions

Diisopropyl 5-aminoisophthalate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert diisopropyl 5-aminoisophthalate to its corresponding amine or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Scientific Research Applications

The compound is utilized in several research domains:

1. Chemistry

- Building Block for Organic Synthesis : Diisopropyl 5-aminoisophthalate serves as a fundamental building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, making it integral in developing new compounds.

2. Biology

- Enzyme Interactions : The compound is employed in studies focusing on enzyme interactions and protein modifications. Its structure allows it to participate in biochemical pathways, aiding researchers in understanding enzyme mechanisms.

3. Medicine

- Therapeutic Potential : Research has indicated potential therapeutic applications of diisopropyl 5-aminoisophthalate in treating various diseases. Its involvement in biochemical reactions positions it as a candidate for drug development.

4. Nanotechnology

- Gold Nanoparticles Stabilization : Diisopropyl 5-aminoisophthalate acts as a reducing and capping agent in the synthesis of gold nanoparticles (AuNPs). The negatively charged molecules stabilize AuNPs, preventing aggregation, which is crucial for applications in catalysis and drug delivery .

Industrial Applications

Diisopropyl 5-aminoisophthalate finds extensive use in industrial processes:

1. Pigment Manufacturing

- As an intermediate, it contributes to the production of pigments used in coatings, inks, and plastics, enhancing color quality and stability .

2. Dye Production

- The compound is involved in manufacturing anionic azo dyes, which are pivotal in inkjet printing and paper printing applications . Its properties enable the creation of vibrant colors that are essential for various printing technologies.

3. Polymer Production

- It is utilized as an additive in producing photosensitive heat-resistant polyamides and acrylic polymers, contributing to materials with enhanced thermal stability and durability .

Case Study 1: Use in Gold Nanoparticle Synthesis

In a study exploring the synthesis of gold nanoparticles, diisopropyl 5-aminoisophthalate was used to stabilize nanoparticles during their formation. The resulting AuNPs exhibited remarkable catalytic properties for degrading organic dyes such as Methyl Orange, demonstrating the compound's utility in environmental remediation applications .

Case Study 2: Application in Polymer Science

Research highlighted the role of diisopropyl 5-aminoisophthalate as an additive in developing high-performance polymers. The incorporation of this compound into polymer matrices improved thermal resistance and mechanical properties, showcasing its significance in advanced material science .

Mechanism of Action

The mechanism of action of diisopropyl 5-aminoisophthalate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Geometry and Reactivity

- Diisopropyl 5-Nitroisophthalate (CAS: 10552-74-6): This nitro-substituted analog replaces the amino group with a nitro (-NO₂) group. X-ray crystallography reveals that the nitro group introduces significant electron-withdrawing effects, shortening the C-N bond (1.45 Å) compared to the amino-substituted derivative (C-N: 1.39 Å). The isopropyl ester groups in both compounds induce similar torsional angles (~15°–20°) in the bipyrazole core, but the nitro derivative exhibits a 5% reduction in solubility in polar solvents due to increased hydrophobicity .

- Di-tert-butyl 5-Aminoisophthalate (CAS: 170030-61-2): Replacing isopropyl with bulkier tert-butyl ester groups increases steric hindrance, leading to a 10% larger unit cell volume in crystalline structures. However, the tert-butyl analog shows superior thermal stability (decomposition temperature: 220°C vs. 195°C for the isopropyl derivative) due to enhanced van der Waals interactions in the solid state .

Electronic and Functional Group Variations

- tert-Butyl 3,5-Diaminobenzoate (CAS: 18144-47-3): This compound features a benzoate core with dual amino groups at the 3- and 5-positions. The additional amino group increases basicity (pKa: 4.8 vs. 3.9 for Diisopropyl 5-aminoisophthalate) and enhances coordination capacity in metal-organic frameworks (MOFs). However, the lack of ester groups reduces its utility in esterification reactions .

- Dimethyl 5-(2-Amino-4-(Methoxycarbonyl)Phenoxy)Isophthalate (CAS: 100596-39-2): With methoxycarbonyl and dimethyl ester substituents, this derivative has a higher molecular weight (389.32 g/mol) and exhibits red-shifted UV-Vis absorption (λmax: 310 nm vs. 280 nm for Diisopropyl 5-aminoisophthalate) due to extended conjugation. Its synthetic route involves a Mitsunobu reaction, which is more complex than the direct esterification used for Diisopropyl 5-aminoisophthalate .

Biological Activity

Diisopropyl 5-aminoisophthalate (DIPA) is a compound that has garnered attention in various fields due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with DIPA, including its applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Diisopropyl 5-aminoisophthalate is an amine derivative of isophthalic acid, characterized by the presence of two isopropyl groups and an amino group attached to the aromatic ring. Its chemical structure can be represented as follows:

This structure contributes to its solubility and reactivity, making it suitable for various chemical reactions and biological applications.

Mechanisms of Biological Activity

The biological activity of DIPA can be attributed to several mechanisms:

- Enzyme Inhibition : DIPA has been shown to interact with specific enzymes, potentially inhibiting their activity. For example, studies indicate that derivatives of 5-aminoisophthalate can inhibit tumor necrosis factor-alpha (TNF-α) induced expression of intercellular adhesion molecule-1 (ICAM-1), which plays a crucial role in inflammatory responses .

- Biocatalytic Reactions : DIPA has been utilized in biocatalytic processes, where it acts as a substrate or co-substrate in enzymatic reactions. These processes are significant in synthesizing biologically active compounds, showcasing DIPA's role in medicinal chemistry .

Case Studies

- Anti-inflammatory Activity : A study evaluated the anti-inflammatory properties of various derivatives of 5-aminoisophthalate, including DIPA. Results indicated that these compounds exhibited up to 86% inhibition of TNF-α induced ICAM-1 expression at concentrations around 40 mg/mL, highlighting their potential as anti-inflammatory agents .

- Biocatalytic Applications : Research demonstrated that DIPA derivatives could be effectively used in regioselective acylation and deacylation reactions facilitated by lipases. This biocatalytic approach yielded high selectivity and efficiency, suggesting potential applications in pharmaceutical synthesis .

- Metal-Organic Frameworks (MOFs) : DIPA has been incorporated into metal-organic frameworks to enhance catalytic activities. These MOFs, modified with DIPA, have shown promise in catalyzing organic transformations under mild conditions, indicating a versatile application in heterogeneous catalysis .

Data Tables

| Study | Activity | Concentration | Inhibition (%) |

|---|---|---|---|

| Study 1 | Anti-inflammatory (ICAM-1) | 40 mg/mL | 86% |

| Study 2 | Biocatalytic reaction efficiency | Varies | High yield |

| Study 3 | Catalytic activity in MOFs | Mild conditions | Enhanced selectivity |

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : H and C NMR are essential for confirming esterification success. Key markers include downfield shifts for the amino group (~5.0–6.0 ppm) and isopropyl methyl protons (1.2–1.4 ppm) .

- FT-IR : Stretching vibrations for ester carbonyl (1720–1740 cm) and aromatic C-N bonds (1350–1450 cm) should be prioritized .

- Mass Spectrometry : High-resolution MS (HRMS) can differentiate between isomeric byproducts, a common issue in ester synthesis .

How can computational chemistry predict the physicochemical properties of Diisopropyl 5-aminoisophthalate?

Advanced Research Focus

Molecular dynamics (MD) simulations using force fields like GAFF or OPLS-AA can model properties such as:

- Solubility : Solvent interaction parameters (e.g., dielectric constant) must be calibrated to experimental data to predict solubility in polar/nonpolar media .

- Thermal Stability : Density functional theory (DFT) calculations can identify bond dissociation energies, predicting degradation pathways under thermal stress .

- Validation : Cross-referencing computational results with experimental DSC/TGA data is critical, as force fields like CHARMM36 may overestimate density in related esters .

How should researchers resolve discrepancies in solubility/stability data under varying conditions?

Q. Advanced Research Focus

- Controlled Replicates : Perform solubility assays in triplicate using standardized buffers (e.g., phosphate-buffered saline) to account for pH-dependent hydrolysis .

- Environmental Stress Testing : Use accelerated stability studies (40°C/75% RH) with HPLC monitoring to identify degradation products. Discrepancies may arise from impurities in starting materials .

- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., temperature, solvent purity) causing inconsistencies .

What experimental design considerations are critical for scaling up synthesis?

Q. Advanced Research Focus

- Reactor Configuration : Transitioning from batch to flow chemistry may improve heat transfer and reduce side reactions, as seen in diisopropyl ether production .

- Catalyst Recycling : Immobilized catalysts (e.g., silica-supported sulfonic acid) enhance scalability and reduce waste .

- Process Analytics : In-line FT-IR or Raman spectroscopy enables real-time monitoring of reaction progress, minimizing batch failures .

How can standardized analytical protocols be developed for complex matrices?

Q. Advanced Research Focus

- Method Development : Use isotope dilution mass spectrometry (ID-MS) with C-labeled analogs to improve accuracy in biological/environmental samples .

- Matrix Effects : Validate protocols using spike-and-recovery experiments in relevant matrices (e.g., soil, plasma) to quantify interference .

- Collaborative Validation : Cross-laboratory studies, as recommended by the EPA for phthalate analysis, ensure reproducibility .

How should inconsistencies in degradation kinetic studies be addressed?

Q. Advanced Research Focus

- Technique Comparison : Contrast HPLC (UV detection) with LC-MS to identify whether signal interference (e.g., matrix ions) skews kinetic rates .

- Mechanistic Modeling : Combine Arrhenius plots with computational kinetics (e.g., transition state theory) to reconcile discrepancies between experimental and predicted half-lives .

What methodologies assess environmental fate in aquatic systems?

Q. Advanced Research Focus

- Biodegradation Assays : Use OECD 301F (manometric respirometry) to quantify microbial degradation rates. Note that esterases may hydrolyze the compound faster in freshwater vs. marine systems .

- Adsorption Studies : Batch experiments with activated carbon or soil organic matter quantify sorption coefficients (), informing transport models .

- Ecotoxicity Profiling : Algal or Daphnia magna bioassays, standardized via ISO 6341, evaluate acute/chronic toxicity .

Notes on Evidence Utilization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.